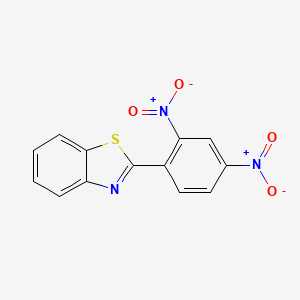

Benzothiazole, 2-(2,4-dinitrophenyl)-

Description

Contextual Significance of the Benzothiazole (B30560) Heterocyclic Scaffold

Benzothiazole (BTA) is a heterocyclic compound composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring. tandfonline.comnih.govwikipedia.org This aromatic scaffold is a cornerstone in medicinal chemistry and materials science due to its diverse chemical reactivity and broad spectrum of biological activities. tandfonline.comtandfonline.com The benzothiazole core is a prominent feature in numerous biologically active and medicinally important compounds. tandfonline.com Its derivatives are known to exhibit a wide range of pharmacological properties, including antitumor, antimicrobial, antidiabetic, anti-inflammatory, anticonvulsant, and antiviral activities. nih.govtandfonline.comjchemrev.com

The significance of the benzothiazole scaffold was notably highlighted with the discovery of Riluzole, a drug used to manage amyotrophic lateral sclerosis (ALS), which features a 2-aminobenzothiazole (B30445) core. tandfonline.com This discovery spurred extensive research into benzothiazole derivatives, revealing their potential to act as inhibitors for various enzymes like EGFR, VEGFR, and PI3K, making them valuable in targeted cancer therapy. nih.gov Beyond medicine, benzothiazole derivatives are used in the synthesis of dyes, such as Thioflavin, and as accelerators in the sulfur vulcanization of rubber. wikipedia.orgjchemrev.comchemicalbook.com The structural versatility and broad utility of the benzothiazole nucleus make it a privileged scaffold in the development of new therapeutic agents and advanced materials. jchemrev.comekb.eg

Overview of Current Research Trajectories for Benzothiazole, 2-(2,4-dinitrophenyl)- and Analogues

Research on Benzothiazole, 2-(2,4-dinitrophenyl)- and its analogues explores its utility in various scientific domains, leveraging the combined properties of the benzothiazole scaffold and the dinitrophenyl moiety. The compound, also known by synonyms such as 2-(2,4-Dinitrophenylthio)benzothiazole, is noted for its applications in analytical chemistry, materials science, and biochemical research. chemimpex.com In analytical methods, it can serve as a reagent for detecting and quantifying specific substances. chemimpex.com Its properties are also harnessed in the synthesis of advanced polymers and coatings to enhance durability and environmental resistance. chemimpex.com

Current research extends to the development of novel benzothiazole-based hybrids for therapeutic purposes. Scientists are designing and synthesizing new series of compounds where the benzothiazole scaffold is linked to other pharmacologically active moieties. For example, hybrids of 2-aminobenzothiazole with thiazolidine-2,4-dione, 1,3,4-thiadiazole, and cyanothiouracil have been synthesized and evaluated as potential VEGFR-2 inhibitors for anticancer applications. nih.gov Other studies focus on creating benzothiazole-triazole hybrids incorporating a thiazolidinone ring as potential antimicrobial agents. rsc.org

Furthermore, research into fluorinated 2-(4-aminophenyl)benzothiazoles has revealed potent and selective cytotoxicity against specific human breast cancer cell lines, demonstrating the ongoing effort to fine-tune the structure of benzothiazole analogues for improved therapeutic efficacy. capes.gov.br The synthesis of benzimidazole (B57391) derivatives bearing a 2,4-dinitrophenylsulfanyl group also represents a related area of investigation, aiming to create new compounds with potential biological activities. researchgate.net These research trajectories underscore a strategy of molecular hybridization and structural modification to develop novel benzothiazole-based compounds for targeted applications in medicine and materials science.

Data Tables

Table 1: Physicochemical Properties of Benzothiazole, 2-[(2,4-dinitrophenyl)thio]-

| Property | Value | Source |

| Molecular Formula | C₁₃H₇N₃O₄S₂ | chemimpex.comepa.gov |

| Molecular Weight | 333.34 g/mol | chemimpex.com |

| Appearance | Light yellow to brown powder/crystal | chemimpex.com |

| Melting Point | 159 - 163 °C | chemimpex.com |

| CAS Number | 4230-91-5 | sigmaaldrich.com |

| Synonyms | 2-(2,4-Dinitrophenylmercapto)benzothiazole, 2-(2,4-Dinitrophenylthio)benzothiazole | chemimpex.comcymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dinitrophenyl)-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7N3O4S/c17-15(18)8-5-6-9(11(7-8)16(19)20)13-14-10-3-1-2-4-12(10)21-13/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNTYMZVOWAOSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving Benzothiazole, 2 2,4 Dinitrophenyl

Nucleophilic Aromatic Substitution (SNAr) Reaction Mechanisms

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the modification of aromatic rings. nih.govwikipedia.org Unlike aliphatic SN2 reactions, the SNAr mechanism does not occur via a backside attack, which is sterically hindered by the aromatic ring. wikipedia.org Instead, it typically proceeds through a two-step addition-elimination pathway involving a stabilized intermediate. nih.govwikipedia.org The presence of strong electron-withdrawing groups on the aromatic ring is crucial for activating the substrate towards nucleophilic attack. wikipedia.orgnih.gov

Kinetic studies are essential for elucidating the mechanisms of SNAr reactions. Reactions involving dinitrophenyl electrophiles, such as 1-chloro-2,4-dinitrobenzene (B32670) (ClDNB) or 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), are often monitored spectrophotometrically by observing the formation of the product or disappearance of the reactant. semanticscholar.orgresearchgate.net Pseudo-first-order rate constants (k_obs) are typically determined by using a large excess of the nucleophile. semanticscholar.org

Brønsted-type plots, which correlate the logarithm of the rate constant with the pKa of the nucleophile, are powerful tools for understanding transition state structures. The slope of this plot, the Brønsted coefficient (βnuc), provides insight into the degree of bond formation between the nucleophile and the carbon atom at the reaction center in the rate-determining step. nih.gov For instance, kinetic studies on the reaction of 1-fluoro-2,4-dinitrobenzene with primary amines yielded a βnuc value of 0.46, suggesting a stepwise mechanism where the expulsion of the leaving group occurs after the rate-determining nucleophilic attack. researchgate.net Similarly, studies with biothiols reacting with ClDNB and FDNB reported βnuc values between 0.42 and 0.48, supporting a mechanism where the nucleophilic attack is the rate-determining step. nih.govudd.cl

Table 1: Brønsted Coefficients (βnuc) for SNAr Reactions of Dinitrophenyl Electrophiles This interactive table summarizes Brønsted coefficients from various kinetic studies, illustrating the effect of the nucleophile on the reaction mechanism.

| Electrophile | Nucleophile Class | Solvent | βnuc | Reference |

|---|---|---|---|---|

| 1-Fluoro-2,4-dinitrobenzene | Primary Amines | H₂O | 0.46 | researchgate.net |

| 1-Chloro-2,4-dinitrobenzene | Biothiols | Aqueous | 0.45 - 0.48 | nih.gov |

| 1-Fluoro-2,4-dinitrobenzene | Biothiols | Aqueous | 0.43 | nih.gov |

| Y-substituted-phenoxy-2,4-dinitrobenzenes | Hydrazine (B178648) | 80% H₂O / 20% DMSO | -0.21 (βlg) | researchgate.net |

| Y-substituted-phenoxy-2,4-dinitrobenzenes | Glycylglycine | 80% H₂O / 20% DMSO | -0.14 (βlg) | researchgate.net |

The 2,4-dinitrophenyl group is a powerful activating group for SNAr reactions. The two nitro (NO₂) groups are strong electron-withdrawing groups that activate the aromatic ring towards nucleophilic attack. wikipedia.org They achieve this by withdrawing electron density from the ring via both inductive and resonance effects, making the carbons of the ring more electrophilic.

Crucially, the nitro groups at the ortho and para positions stabilize the negatively charged intermediate formed during the reaction. This intermediate, known as a Meisenheimer complex, is a key feature of the stepwise SNAr mechanism. wikipedia.org The negative charge from the incoming nucleophile can be delocalized onto the oxygen atoms of the nitro groups through resonance. This stabilization lowers the activation energy for the formation of the Meisenheimer complex, thereby accelerating the reaction. wikipedia.org Without such stabilization, the loss of aromaticity upon nucleophilic attack would make the intermediate prohibitively high in energy. wikipedia.org

The classical SNAr mechanism involves two main steps: the initial nucleophilic attack to form the Meisenheimer complex and the subsequent expulsion of the leaving group to restore aromaticity. wikipedia.orgnih.gov The rate-determining step (RDS) can be either of these two steps, depending on the relative rates of formation (k₁) and decomposition (k₂ or k₃). semanticscholar.orgnih.gov

The nature of the nucleophile, the leaving group, and the solvent all influence the RDS.

Leaving Group: For substrates with very good leaving groups (e.g., chloride), the decomposition of the Meisenheimer complex is fast, and the initial nucleophilic attack is often the RDS. researchgate.netstackexchange.com Conversely, with a poor leaving group (e.g., fluoride), the expulsion of the leaving group can become rate-limiting. semanticscholar.orgstackexchange.com

Nucleophile: For reactions of 2,4-dinitrophenyl ethers with amines, the RDS can shift from the breakdown to the formation of the tetrahedral intermediate as the basicity of the amine nucleophile increases significantly relative to the leaving group. mdpi.com

Recent Developments (Concerted Mechanisms): While the stepwise mechanism is widely accepted, recent experimental and computational evidence suggests that many SNAr reactions may, in fact, be concerted (cSNAr). nih.govstackexchange.com In a concerted mechanism, bond formation and bond breaking occur in a single step, and the Meisenheimer complex represents a transition state rather than a true intermediate. stackexchange.com These concerted pathways are more likely when the leaving group is good (e.g., Cl, Br) and the ring is not exceptionally electron-poor. nih.govstackexchange.com

Table 2: Factors Influencing the Rate-Determining Step (RDS) in SNAr Reactions This interactive table outlines how different reaction components can dictate whether the formation or decomposition of the Meisenheimer complex is the rate-limiting step.

| Factor | Condition | Typical RDS | Mechanism | Reference |

|---|---|---|---|---|

| Leaving Group | Good (e.g., Cl⁻, Br⁻) | Nucleophilic Attack (k₁) | Stepwise or Concerted | researchgate.netstackexchange.com |

| Poor (e.g., F⁻, RO⁻) | Leaving Group Expulsion (k₂) | Stepwise | semanticscholar.orgresearchgate.netstackexchange.com | |

| Nucleophile | Highly basic amine | Intermediate Formation (k₁) | Stepwise | mdpi.com |

| Ring Activation | Highly electron-deficient | Intermediate Formation (k₁) | Stepwise | stackexchange.com |

Intramolecular Cyclization Pathways

Intramolecular cyclization reactions are a powerful method for synthesizing heterocyclic compounds like benzothiazoles. Various strategies have been developed that utilize intramolecular pathways to construct the benzothiazole (B30560) core. For instance, 2-arylbenzothiazoles can be synthesized in high yields via the intramolecular cyclization of thioformanilides. organic-chemistry.org This reaction can be promoted by reagents like 2,6-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ) and is proposed to proceed through a sulfanyl (B85325) radical formation, followed by a homolytic radical cyclization and subsequent aromatization. organic-chemistry.org Other methods involve the cyclocondensation of 2-aminothiophenol (B119425) with aldehydes or acid chlorides. nih.gov In some cases, the reaction proceeds through the nucleophilic attack of the thiol group on an activated carbon, leading to the cyclized product. nih.gov

Proton Transfer Processes in Benzothiazole Derivatives (e.g., ESIPT)

Certain benzothiazole derivatives exhibit a fascinating photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). acs.org This phenomenon is characteristic of molecules that possess an intramolecular hydrogen bond, such as that found in 2-(2′-hydroxyphenyl)benzothiazole (HBT) between the phenolic proton and the nitrogen atom of the benzothiazole ring. nih.govacs.org

Upon absorption of light, the molecule is promoted to an excited state (enol* form). In this excited state, the acidity of the proton donor (hydroxyl group) and the basicity of the proton acceptor (nitrogen atom) increase, facilitating an ultrafast transfer of the proton. acs.orgacs.org This creates an excited-state tautomer (keto* form), which has a different electronic and geometric structure. acs.org The keto* form then relaxes to the ground state by emitting a photon of a different, lower energy (longer wavelength) than the emission from the enol* form. This often results in a large Stokes shift and dual fluorescence emission bands. acs.org The ESIPT process is highly sensitive to the molecular environment and structure; for example, the introduction of electron-withdrawing groups can sometimes inhibit the proton transfer process. acs.org This sensitivity makes ESIPT-based molecules useful as fluorescent probes. nih.govnih.gov

Aggregation-Induced Emission (AIE) Phenomena in Related Benzothiazole Scaffolds

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-luminescent or weakly emissive molecules in solution become highly emissive upon aggregation in the solid state or in poor solvents. mdpi.comnih.gov This effect is the opposite of the more common aggregation-caused quenching (ACQ) that affects many traditional fluorophores. mdpi.com The underlying mechanism for AIE is the restriction of intramolecular rotations (RIR) in the aggregated state. In solution, the excited-state energy is dissipated non-radiatively through molecular motions, but in the aggregated state, these motions are hindered, opening up radiative decay channels and leading to strong fluorescence. nih.gov

Numerous benzothiazole derivatives have been designed as AIE luminogens (AIEgens). mdpi.comrsc.org These compounds are typically studied by adding a poor solvent (e.g., water) to a solution of the compound in a good solvent (e.g., THF). As the fraction of the poor solvent increases, the molecules aggregate, leading to a significant enhancement in fluorescence intensity. mdpi.commdpi.com In some cases, AIE is coupled with the ESIPT process. For example, aggregation can activate the ESIPT process by stabilizing the intramolecular hydrogen bond, leading to emission from the keto form in the solid state. nih.govrsc.org The unique properties of AIE-active benzothiazoles have led to their application in chemosensors, bioimaging, and organic light-emitting diodes. mdpi.comnih.gov

Chemodosimeter Activation Mechanisms

The functionality of "Benzothiazole, 2-(2,4-dinitrophenyl)-" and its derivatives as chemodosimeters is centered on the highly electron-deficient nature of the 2,4-dinitrophenyl group. This moiety serves as an excellent electrophilic site, making the compound susceptible to nucleophilic attack. The activation mechanism of these chemodosimeters typically involves a selective reaction with a specific analyte, which acts as a nucleophile. This reaction leads to a significant and measurable change in the spectroscopic properties of the system, such as the appearance or enhancement of fluorescence or a distinct color change.

A prominent activation pathway for chemodosimeters in this class is through a nucleophilic aromatic substitution (SNAr) reaction. In this mechanism, the analyte directly attacks the carbon atom of the dinitrophenyl ring that is attached to the benzothiazole moiety. This attack is facilitated by the strong electron-withdrawing nature of the two nitro groups, which stabilize the intermediate Meisenheimer complex. The subsequent departure of the benzothiazole group as a leaving group results in the formation of a new bond between the analyte and the dinitrophenyl ring.

Detailed Research Findings

Research into chemodosimeters with a similar structural motif provides insight into the specific activation mechanisms. For instance, a "turn-on" fluorescent chemodosimeter for the detection of aromatic thiols has been developed. researchgate.net In its inactive state, the molecule is non-fluorescent due to the quenching effect of the dinitrophenyl group. The sensing mechanism is initiated by the nucleophilic attack of an aromatic thiol on the dinitrophenyl ether linkage. researchgate.net This attack triggers the cleavage of the ether bond, releasing 2-(2-hydroxyphenyl)benzothiazole, a compound that exhibits strong fluorescence through an Excited-State Intramolecular Proton Transfer (ESIPT) process. researchgate.net The reaction is highly selective for aromatic thiols over their aliphatic counterparts. researchgate.net

The general reactivity of 2,4-dinitrobenzene derivatives with various nucleophiles has been extensively studied and supports this proposed mechanism. The rate of these SNAr reactions is influenced by the nature of the nucleophile, the solvent, and the specific leaving group. researchgate.net In the context of chemodosimetry, the choice of the benzothiazole derivative can be tailored to modulate the reactivity and selectivity towards the target analyte.

The table below summarizes the key aspects of the chemodosimeter activation mechanism based on the available research.

| Aspect | Description | References |

| Chemodosimeter Class | Benzothiazole derivative containing a 2,4-dinitrophenyl group | researchgate.net |

| Activation Mechanism | Nucleophilic Aromatic Substitution (SNAr) | researchgate.netresearchgate.net |

| Analyte Type | Nucleophiles, particularly aromatic thiols | researchgate.net |

| Key Reaction Step | Nucleophilic attack on the dinitrophenyl ring, leading to the cleavage of the bond to the benzothiazole moiety. | researchgate.net |

| Signaling Mechanism | Release of a fluorescent benzothiazole derivative (e.g., 2-(2-hydroxyphenyl)benzothiazole), resulting in a "turn-on" fluorescence response via Excited-State Intramolecular Proton Transfer (ESIPT). | researchgate.net |

| Selectivity | High selectivity for specific nucleophiles, such as aromatic thiols over aliphatic thiols. | researchgate.net |

Computational and Theoretical Chemistry Studies of Benzothiazole, 2 2,4 Dinitrophenyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) Applications for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. researchgate.net It is favored for its balance of accuracy and computational cost, making it ideal for studying large molecules like benzothiazole (B30560) derivatives. nih.govresearchgate.net DFT calculations are used to determine a wide range of properties, including molecular geometry, vibrational frequencies, and electronic characteristics. scirp.orgproteobiojournal.com The choice of functional, such as B3LYP, and basis set, like 6-31G or 6-311G, is crucial for obtaining reliable results that correlate well with experimental data. nih.govscirp.org

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to the lowest energy on the potential energy surface. researchgate.net For a molecule like Benzothiazole, 2-(2,4-dinitrophenyl)-, which contains multiple rotatable bonds, conformational analysis is performed to identify the most stable conformers. mdpi.com This is often achieved by systematically rotating dihedral angles and calculating the energy of each resulting structure. mdpi.com

Table 1: Representative Optimized Geometrical Parameters for a Benzothiazole Derivative (Illustrative) This table is illustrative, based on typical data from DFT studies of related compounds, and does not represent calculated values for the title compound.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

| Bond Lengths (Å) | C=N (thiazole) | 1.30 - 1.32 |

| C-S (thiazole) | 1.75 - 1.78 | |

| C-N (thiazole) | 1.38 - 1.40 | |

| C-C (aromatic) | 1.39 - 1.42 | |

| Bond Angles (º) | C-S-C | 89 - 91 |

| S-C-N | 114 - 116 | |

| C-N-C | 108 - 110 |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and kinetic stability. scirp.org A smaller energy gap suggests that a molecule is more reactive and less stable, as electrons can be more easily excited to a higher energy level. mdpi.com

In various studies on benzothiazole derivatives, the HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is found on the electron-deficient moieties. researchgate.netmdpi.com For the title compound, the dinitrophenyl group, with its electron-withdrawing nitro groups, would be expected to significantly influence the LUMO. Analysis of the HOMO-LUMO gap helps explain the charge transfer interactions that occur within the molecule. researchgate.net For instance, studies on other benzothiazoles have reported energy gaps in the range of 4.46–4.73 eV. mdpi.com

Molecular Electrostatic Potential (MEP) maps are valuable visual tools for understanding the charge distribution within a molecule and predicting its reactive sites. scirp.orgnih.gov The MEP surface plots the electrostatic potential onto the electron density surface, indicating regions of positive and negative potential.

Red/Yellow Regions : These areas represent negative electrostatic potential and are rich in electrons. They are susceptible to electrophilic attack and are often associated with electronegative atoms like oxygen and nitrogen. nih.gov

Blue Regions : These areas indicate positive electrostatic potential, are electron-deficient, and are prone to nucleophilic attack. nih.gov

Green Regions : These represent areas of neutral or near-zero potential.

For a molecule like Benzothiazole, 2-(2,4-dinitrophenyl)-, the MEP map would be expected to show significant negative potential around the oxygen atoms of the nitro groups and the nitrogen atom of the benzothiazole ring. nih.gov These sites would be the most likely points for interaction with electrophiles or for forming hydrogen bonds. Conversely, positive potential would be anticipated around the hydrogen atoms of the aromatic rings. proteobiojournal.com

Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons.

Chemical Potential (μ): Related to the escaping tendency of electrons from a stable system. It is the negative of electronegativity (μ = -χ).

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap. scirp.org

Chemical Softness (S): The reciprocal of hardness (S = 1/2η). Soft molecules are more reactive and have a small HOMO-LUMO gap. scirp.org

Electrophilicity Index (ω): Measures the energy lowering of a molecule when it accepts electrons from the environment. A higher electrophilicity index indicates a better electrophile. scirp.org

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. scirp.orgscirp.org For example, in a study of benzothiazole derivatives, the compound with the lowest chemical hardness and highest softness was identified as the most reactive. scirp.org

Table 2: Key Global Reactivity Descriptors and Their Formulas (Illustrative) This table presents the standard formulas used in DFT studies.

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | Power to attract electrons. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) = χ2 / (2η) | Propensity to accept electrons. |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and delocalization effects within a molecule. researchgate.net It examines the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonding or Rydberg orbitals). The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net

Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR, IR)

Computational quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. mdpi.comscirp.orgscirp.org These calculations help in the interpretation of experimental data and provide a detailed understanding of the electronic structure and vibrational modes of the molecule.

For a molecule like Benzothiazole, 2-(2,4-dinitrophenyl)-, DFT calculations, often using the B3LYP functional with a basis set such as 6-31G+(d,p) or 6-311G(d,p), can be employed to optimize the molecular geometry and predict its infrared (IR) spectrum. mdpi.comscirp.org The predicted vibrational frequencies can be assigned to specific functional groups, such as the C=N stretching of the thiazole (B1198619) ring, the aromatic C-H stretches, and the characteristic symmetric and asymmetric stretches of the nitro (NO₂) groups. mdpi.com

Similarly, the prediction of Nuclear Magnetic Resonance (NMR) spectra is a crucial computational tool. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the ¹H and ¹³C NMR chemical shifts. mdpi.com These theoretical values, when compared with experimental data for related structures, can confirm the chemical structure and provide insight into the electronic environment of each atom. For instance, studies on various benzothiazole derivatives have shown good correlation between calculated and experimental shifts. mdpi.combohrium.com

The electronic properties, such as the UV-Vis absorption spectrum, can be predicted using Time-Dependent DFT (TD-DFT). scirp.orgscirp.org This method calculates the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. Analysis of the frontier molecular orbitals (HOMO and LUMO) involved in these transitions provides insights into the charge transfer characteristics within the molecule. mdpi.comscirp.org

Table 1: Representative Predicted Spectroscopic Data for Benzothiazole Derivatives This table presents typical data ranges observed in computational studies of various benzothiazole derivatives, illustrating the expected values for Benzothiazole, 2-(2,4-dinitrophenyl)-.

| Spectroscopic Data | Functional Group / Atom | Predicted Range | Relevant Studies |

| IR Frequency (cm⁻¹) | C=N (thiazole ring) | 1624 - 1680 | nih.govnih.gov |

| C-S (thiazole ring) | 714 | nih.gov | |

| NO₂ (asymmetric stretch) | ~1530 | General IR Data | |

| NO₂ (symmetric stretch) | ~1350 | General IR Data | |

| ¹H NMR (δ ppm) | Benzothiazole Ring Protons | 7.08 - 8.10 | nih.govacs.org |

| Phenyl Ring Protons | 6.96 - 8.59 | acs.org | |

| ¹³C NMR (δ ppm) | Benzothiazole Ring Carbons | 111 - 156 | nih.govfrontiersin.org |

| Phenyl Ring Carbons | 113 - 150 | frontiersin.org | |

| C=N (thiazole ring) | 163 - 169 | nih.govfrontiersin.org |

Molecular Modeling and Docking Studies

Molecular modeling, and specifically molecular docking, is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wjahr.com This is particularly valuable in drug discovery for predicting the interaction between a potential drug molecule (the ligand) and a biological target, typically a protein or enzyme. biointerfaceresearch.comcitedrive.com

For Benzothiazole, 2-(2,4-dinitrophenyl)-, molecular docking studies would involve computationally screening it against a library of known biological targets to predict its binding affinity and mode. The benzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.govfrontiersin.org

Studies on analogous compounds have identified numerous potential protein targets, including various kinases (e.g., p56lck, VEGFR-2, BRAF), enzymes involved in microbial metabolism (e.g., E. coli dihydroorotase, Dihydropteroate synthase), and proteins central to cell regulation (e.g., Hsp90, p53-MDM2). biointerfaceresearch.comnih.govacs.orgnih.govtandfonline.comnih.gov The docking score, a measure of binding affinity (often expressed in kcal/mol), helps to rank and prioritize potential interactions for further experimental validation. nih.govmdpi.com

Table 2: Potential Biological Targets for Benzothiazole Derivatives Identified through Molecular Docking This table lists examples of protein targets that are known to bind other benzothiazole derivatives, suggesting they could be potential targets for Benzothiazole, 2-(2,4-dinitrophenyl)-.

| Protein Target | PDB ID | Function / Disease Relevance | Relevant Studies |

| Dihydropteroate synthase (DHPS) | - | Antibacterial (Sulfonamide target) | nih.gov |

| E. coli Dihydroorotase | 2eg7 | Antibacterial (Pyrimidine synthesis) | nih.gov |

| p56lck Tyrosine Kinase | 1QPC | Cancer, Immunology | biointerfaceresearch.com |

| Heat shock protein 90 (Hsp90α) | - | Cancer (Protein folding) | acs.org |

| p53-MDM2 | 4OGT | Cancer (Tumor suppression) | tandfonline.com |

| Peroxisome proliferator-activated receptor γ (PPARγ) | - | Antidiabetic | mdpi.com |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | - | Cancer (Angiogenesis) | nih.gov |

| BRAF Kinase | - | Cancer (Cell growth signaling) | nih.gov |

| Acetylcholinesterase (AChE) | - | Alzheimer's Disease | nih.gov |

Ligand-Protein Interaction Profiling

Beyond predicting binding affinity, molecular docking provides a detailed, three-dimensional profile of the interactions between the ligand and the amino acid residues within the protein's binding site. semanticscholar.org These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions.

For example, in studies of benzothiazole derivatives binding to E. coli dihydroorotase, key interactions included hydrogen bonds with residues like LEU222 or ASN44 and strong hydrophobic interactions with the bulky thiazole and naphthalene (B1677914) rings. nih.govsemanticscholar.org Similarly, when targeting kinases like VEGFR-2, specific hydrogen bonds to hinge-region residues such as GLU885 and ASP1046 are often critical for inhibitory activity. nih.gov Analyzing these interaction profiles for Benzothiazole, 2-(2,4-dinitrophenyl)- would reveal the key structural features responsible for its predicted binding to a particular target, guiding future efforts in lead optimization.

Table 3: Examples of Key Amino Acid Interactions for Benzothiazole Derivatives This table illustrates the specific types of interactions observed between benzothiazole ligands and amino acid residues in various protein targets.

| Protein Target | Interacting Residues | Type of Interaction | Relevant Studies |

| E. coli Dihydroorotase | LEU222, ASN44 | Hydrogen Bonding, Hydrophobic | nih.govsemanticscholar.org |

| Dihydropteroate synthase (DHPS) | Lys220 | Arene-H Interaction | nih.gov |

| p56lck Kinase | - | Hydrogen Bonding (hinge region) | biointerfaceresearch.com |

| VEGFR-2 | GLU885, ASP1046 | Hydrogen Bonding | nih.gov |

| BRAF Kinase | CYS532 | Hydrogen Bonding | nih.gov |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) Properties

In the early phases of drug discovery, it is crucial to evaluate the pharmacokinetic properties of a compound. In silico ADMET prediction models are used to computationally estimate these properties from the molecular structure alone, helping to identify candidates with favorable drug-like characteristics and flag potential liabilities. wjahr.comtandfonline.comgrafiati.com

Key parameters frequently evaluated include physicochemical properties governed by Lipinski's "Rule of Five," which predicts poor absorption or permeation when a molecule violates certain thresholds for molecular weight (MW), lipophilicity (logP), hydrogen bond donors (HBD), and hydrogen bond acceptors (HBA). nih.govresearchgate.net Other important descriptors include the topological polar surface area (TPSA) and the number of rotatable bonds (nRotb), which are part of Veber's rule for predicting good oral bioavailability. nih.govtubitak.gov.tr Numerous studies on benzothiazole derivatives have shown that many compounds in this class possess favorable, drug-like ADMET profiles. nih.govmdpi.comresearchgate.net

Table 4: Key ADMET Parameters and Drug-Likeness Rules This table outlines common ADMET parameters and their generally accepted criteria for drug-likeness, which would be applied in the computational evaluation of Benzothiazole, 2-(2,4-dinitrophenyl)-.

| Parameter | Description | Favorable Range / Rule | Relevant Studies |

| Lipinski's Rule of Five | Predicts oral bioavailability | nih.govresearchgate.net | |

| Molecular Weight (MW) | Size of the molecule | ≤ 500 g/mol | researchgate.net |

| LogP | Lipophilicity / Water solubility | ≤ 5 | researchgate.net |

| H-Bond Donors (HBD) | Number of O-H, N-H bonds | ≤ 5 | researchgate.net |

| H-Bond Acceptors (HBA) | Number of N, O atoms | ≤ 10 | researchgate.net |

| Veber's Rule | Predicts oral bioavailability | nih.govtubitak.gov.tr | |

| Topological Polar Surface Area (TPSA) | Surface belonging to polar atoms | ≤ 140 Ų | mdpi.com |

| Number of Rotatable Bonds (nRotb) | A measure of molecular flexibility | ≤ 10 | researchgate.net |

| Absorption | |||

| % Absorption (%ABS) | Estimated human intestinal absorption | > 70-80% is often considered good | nih.govresearchgate.net |

Advanced Spectroscopic Characterization of Benzothiazole, 2 2,4 Dinitrophenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including complex heterocyclic systems like 2-(2,4-dinitrophenyl)benzothiazole.

Proton (¹H) and Carbon (¹³C) NMR for Structural Elucidation

The ¹H NMR spectrum is expected to show distinct signals for the protons on both the benzothiazole (B30560) and the dinitrophenyl rings. The protons of the dinitrophenyl moiety (H-3', H-5', and H-6') would appear significantly downfield due to the strong electron-withdrawing and deshielding effects of the two nitro groups. The protons on the benzothiazole ring (H-4, H-5, H-6, H-7) would appear in the typical aromatic region, with their exact shifts influenced by the electronic pull of the dinitrophenyl substituent.

Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom. The carbons of the dinitrophenyl ring, particularly those bearing the nitro groups (C-2' and C-4') and the carbon attached to the benzothiazole ring (C-1'), would be significantly deshielded. The C-2 carbon of the benzothiazole ring, being at the junction of the two ring systems, would also show a characteristic downfield shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Benzothiazole, 2-(2,4-dinitrophenyl)- in CDCl₃ *

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzothiazole Ring | ||

| C-2 | - | ~165-168 |

| C-4 | ~8.1-8.2 (d) | ~122-123 |

| C-5 | ~7.5-7.6 (t) | ~126-127 |

| C-6 | ~7.4-7.5 (t) | ~125-126 |

| C-7 | ~7.9-8.0 (d) | ~121-122 |

| C-3a | - | ~153-154 |

| C-7a | - | ~135-136 |

| Dinitrophenyl Ring | ||

| C-1' | - | ~133-134 |

| C-2' | - | ~148-150 |

| H-3' | ~8.9-9.0 (d) | ~127-128 |

| C-4' | - | ~149-151 |

| H-5' | ~8.4-8.5 (dd) | ~124-125 |

| H-6' | ~8.1-8.2 (d) | ~129-130 |

Note: Predicted values are extrapolated from data for mono-nitro analogues and known substituent effects. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks within the molecule. uni.lu It would show clear cross-peaks between adjacent protons on the benzothiazole ring (e.g., H-4 with H-5, H-5 with H-6, H-6 with H-7) and on the dinitrophenyl ring (H-5' with H-6'). This confirms the spin systems of each aromatic ring. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons (¹J-coupling). uni.lunist.gov This would allow for the direct assignment of protonated carbons, for instance, linking the signal at ~8.1-8.2 ppm to C-4, ~7.5-7.6 ppm to C-5, and so on for all C-H bonds in the molecule.

Chemical Shift Analysis and Substituent Effects

The chemical shifts observed in the NMR spectra are heavily influenced by the electronic environment of the nuclei. The 2,4-dinitrophenyl group acts as a potent electron-withdrawing substituent due to the combined inductive (-I) and mesomeric (-M) effects of the two nitro groups.

This strong electron withdrawal has a profound deshielding effect on the dinitrophenyl ring itself. The proton ortho to both nitro groups (H-3') is expected to be the most downfield signal, likely appearing around δ 9.0 ppm. rsc.org The other protons on this ring (H-5' and H-6') would also be significantly shifted downfield compared to unsubstituted benzene (B151609).

The benzothiazole ring system is also influenced by the attached dinitrophenyl group. The electron-withdrawing nature of the substituent decreases the electron density on the benzothiazole moiety, generally causing its protons and carbons to resonate at a lower field (higher ppm) than in unsubstituted benzothiazole. This effect is most pronounced at the C-2 position, which is directly attached to the electron-deficient ring.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are vital for identifying the specific functional groups present in the molecule.

Vibrational Analysis for Functional Group Identification

The IR and Raman spectra of 2-(2,4-dinitrophenyl)benzothiazole would be characterized by several key vibrational modes. The most prominent and diagnostic bands would be those arising from the nitro groups.

NO₂ Vibrations: Two strong absorption bands are expected in the IR spectrum corresponding to the asymmetric (ν_as) and symmetric (ν_s) stretching of the N-O bonds. These typically appear in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. researchgate.net

C=N and C=C Vibrations: The stretching vibration of the C=N bond within the thiazole (B1198619) ring is expected around 1600-1630 cm⁻¹. rsc.org Aromatic C=C stretching vibrations from both rings would appear as a series of bands in the 1400-1600 cm⁻¹ region.

C-S Vibrations: The C-S stretching vibration associated with the thiazole ring is typically weaker and found at lower wavenumbers, often in the 700-750 cm⁻¹ range.

C-H Vibrations: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while out-of-plane C-H bending vibrations appear in the 700-900 cm⁻¹ region, providing information about the substitution pattern on the aromatic rings.

Table 2: Predicted Principal IR/Raman Vibrational Frequencies for Benzothiazole, 2-(2,4-dinitrophenyl)-

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| > 3000 | Medium-Weak | Aromatic C-H Stretch |

| ~1615 | Medium | C=N Stretch (Thiazole) |

| ~1590-1450 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~1545 | Strong | Asymmetric NO₂ Stretch |

| ~1350 | Strong | Symmetric NO₂ Stretch |

| ~830 | Medium-Strong | C-H Out-of-plane Bend |

| ~730 | Weak | C-S Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of 2-(2,4-dinitrophenyl)benzothiazole is expected to be dominated by intense π→π* transitions due to its extensive conjugated system spanning both the benzothiazole and dinitrophenyl rings. The presence of heteroatoms (N, S) also allows for n→π* transitions, which are typically weaker. researchgate.net

The conjugation between the electron-rich benzothiazole system and the electron-deficient dinitrophenyl ring system creates a "push-pull" character, which often leads to a bathochromic (red) shift of the absorption maxima compared to the individual parent heterocycles. nih.gov The strong electron-withdrawing nitro groups are known to extend the conjugation and lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths. researchgate.net The UV-Vis spectrum would likely show multiple absorption bands in the range of 250-400 nm.

Electronic Transitions and Chromophoric Behavior

The electronic absorption spectrum of Benzothiazole, 2-(2,4-dinitrophenyl)- is characterized by the presence of multiple absorption bands, a direct consequence of its complex chromophoric system. The molecule comprises two main chromophoric units: the benzothiazole moiety and the 2,4-dinitrophenyl group. The interplay of electronic transitions within and between these units dictates the compound's interaction with ultraviolet and visible light.

The UV-Visible spectrum is expected to exhibit absorptions corresponding to π→π* and n→π* transitions. The highly conjugated π-system of the benzothiazole ring and the aromatic dinitrophenyl ring gives rise to intense π→π* transitions. The presence of heteroatoms (nitrogen and sulfur) with non-bonding electrons (n) and the nitro groups also allows for lower energy n→π* transitions. researchgate.net The combination of these chromophores, particularly the electron-withdrawing nitro groups on the phenyl ring, can lead to charge-transfer (CT) interactions, which may result in broad and intense absorption bands extending into the visible region, imparting color to the compound. The specific absorption maxima (λmax) are influenced by the solvent polarity, with more polar solvents often causing a shift in the position of the absorption bands.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry serves as a critical tool for confirming the molecular weight and elucidating the structural features of Benzothiazole, 2-(2,4-dinitrophenyl)- through its fragmentation pattern. The nominal molecular weight of the compound is 333.34 g/mol , corresponding to the molecular formula C₁₃H₇N₃O₄S₂. sigmaaldrich.com

High-resolution mass spectrometry (HRMS) provides a precise mass measurement, allowing for the unambiguous determination of the elemental composition. Predicted HRMS data for various adducts of the target molecule are available.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 333.99508 |

| [M+Na]⁺ | 355.97702 |

| [M-H]⁻ | 331.98052 |

Data sourced from predicted values. uni.lu

The fragmentation pattern under electron ionization (EI) or other ionization techniques reveals characteristic losses of functional groups and cleavages of the molecular skeleton. Based on the analysis of related benzothiazole and dinitrophenyl compounds, the fragmentation of Benzothiazole, 2-(2,4-dinitrophenyl)- is expected to proceed through several key pathways. Prominent fragments would likely arise from the cleavage of the C-S bond connecting the two aromatic rings. The loss of the nitro groups (NO₂) is also a common fragmentation pathway for dinitrophenyl compounds.

Expected fragmentation could include the formation of ions corresponding to the benzothiazole cation and the 2,4-dinitrophenyl cation, as well as subsequent fragmentations of these ions. For instance, the benzothiazole fragment may further break down to lose components of the thiazole ring.

X-ray Diffraction (XRD) Analysis

X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for Benzothiazole, 2-(2,4-dinitrophenyl)- was not found in the surveyed literature, extensive crystallographic data exists for closely related benzothiazole derivatives, which allows for a well-founded extrapolation of its expected solid-state structure.

Single Crystal Structure Determination and Crystallographic Parameters

A hypothetical crystal structure of Benzothiazole, 2-(2,4-dinitrophenyl)- would be determined by single-crystal X-ray diffraction. This would yield precise crystallographic parameters.

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic (commonly observed for related compounds) |

| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric |

| Unit Cell Dimensions (a, b, c, Å) | To be determined |

| Unit Cell Angles (α, β, γ, °) | To be determined |

| Volume (ų) | To be determined |

| Z (Molecules per unit cell) | Typically 2, 4, or 8 |

Elucidation of Molecular Conformation and Planarity

The conformation of Benzothiazole, 2-(2,4-dinitrophenyl)- is largely defined by the dihedral angle between the benzothiazole and the 2,4-dinitrophenyl ring systems. In many 2-arylbenzothiazole derivatives, the two ring systems are nearly coplanar to maximize π-conjugation. However, steric hindrance between the sulfur atom of the benzothiazole ring and the substituents on the phenyl ring can lead to a twisted conformation. Given the presence of the nitro group at the ortho position of the phenyl ring, some degree of torsion is expected. The planarity of the individual benzothiazole and dinitrophenyl rings is expected to be maintained.

Analysis of Intermolecular and Intramolecular Hydrogen Bonding Networks

The potential for hydrogen bonding in Benzothiazole, 2-(2,4-dinitrophenyl)- is limited due to the absence of classical hydrogen bond donors like -OH or -NH groups. However, weak C-H···O and C-H···N hydrogen bonds are possible and often play a significant role in the crystal packing of related nitroaromatic and heterocyclic compounds. The oxygen atoms of the nitro groups are potential hydrogen bond acceptors, as is the nitrogen atom of the benzothiazole ring.

Academic Research Applications of Benzothiazole, 2 2,4 Dinitrophenyl and Analogues

Applications in Medicinal Chemistry Research

The structural versatility of the benzothiazole (B30560) core allows for the synthesis of a wide array of derivatives with significant biological potential. The introduction of various substituents, such as the 2,4-dinitrophenyl group, can modulate the pharmacological properties of the parent molecule, leading to the development of novel therapeutic agents.

Development of Biologically Active Scaffolds

The benzothiazole framework serves as a crucial building block in the design of new biologically active molecules. Its rigid structure and the presence of heteroatoms (nitrogen and sulfur) facilitate interactions with various biological targets. Researchers have synthesized numerous benzothiazole derivatives to explore their therapeutic potential across different disease areas. pcbiochemres.com The development of these scaffolds has been a dynamic area of research, with a focus on creating compounds with enhanced efficacy and selectivity. nih.gov

Research into Anticancer Agents (e.g., in vitro studies, enzyme inhibition mechanisms)

Benzothiazole derivatives have emerged as a significant class of compounds in anticancer research. While specific in vitro data for "Benzothiazole, 2-(2,4-dinitrophenyl)-" is limited in the reviewed literature, numerous studies have demonstrated the potent anticancer activity of its analogues. For instance, certain 2-substituted benzothiazole derivatives have shown antiproliferative effects against pancreatic cancer cells (PANC-1) by inducing apoptosis and reducing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx). nih.gov

Nitro-substituted benzothiazole analogues have also been investigated for their anticancer properties. For example, a hybrid molecule incorporating a 6-nitrobenzo[d]thiazole moiety linked to a thiazolidine-2,4-dione scaffold demonstrated significant cytotoxicity against various human cancer cell lines. tandfonline.com The presence of the nitro group is often associated with enhanced biological activity.

The mechanism of action for many anticancer benzothiazoles involves the inhibition of key enzymes involved in cancer progression. Analogues have been shown to target receptor tyrosine kinases like VEGFR-2, which plays a crucial role in angiogenesis. tandfonline.com Other studies have identified benzothiazole derivatives as potent inhibitors of human DNA topoisomerase IIα, an enzyme essential for DNA replication in cancer cells. researchgate.net

Table 1: In Vitro Anticancer Activity of Selected Benzothiazole Analogues

| Compound/Analogue | Cancer Cell Line | IC50/GI50 (µM) | Reference |

|---|---|---|---|

| 2-((1S,2S)-2-((E)-4-nitrostyryl)cyclopent-3-en-1-yl)benzo[d]thiazole | PANC-1 (Pancreatic) | Not specified, but showed antiproliferative effects | nih.gov |

| 2-(5-(4-Fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | HCT-116 (Colorectal) | 5.61 | nih.govtandfonline.com |

| HEPG-2 (Hepatocellular) | 7.92 | nih.govtandfonline.com | |

| MCF-7 (Breast) | 3.84 | nih.govtandfonline.com | |

| Substituted 2-aryl benzothiazole derivative | Pancreatic Cancer Cells | 27 ± 0.24 | nih.gov |

Note: The table presents data for analogues of Benzothiazole, 2-(2,4-dinitrophenyl)- as specific data for the title compound was not available in the reviewed literature.

Investigation of Antimicrobial Properties (e.g., antibacterial, antifungal, antileishmanial activity mechanisms)

The benzothiazole scaffold is a promising platform for the development of novel antimicrobial agents. The presence of nitro groups in the structure of benzothiazole derivatives has been shown to be crucial for their activity against various pathogens.

Antibacterial and Antifungal Activity: Nitro-substituted benzothiazole derivatives have demonstrated significant antibacterial and antifungal properties. rjptonline.org For instance, certain novel nitro-substituted benzothiazoles have shown potent activity against Pseudomonas aeruginosa. rjptonline.org The mechanism of action for some of these compounds is believed to involve the inhibition of essential microbial enzymes. mdpi.com Studies on C-6 methyl substituted benzothiazole derivatives with nitro-substitutions have also revealed potent antifungal activity against Candida albicans. tandfonline.com The antifungal efficacy of these compounds is often attributed to the presence and position of the nitro group. tandfonline.com

Antileishmanial Activity: Research has also focused on the antileishmanial potential of nitrobenzothiazole derivatives. Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. While specific studies on "Benzothiazole, 2-(2,4-dinitrophenyl)-" were not identified, related compounds have shown promise. For example, certain nitazoxanide-N-methylbenzimidazole hybrids, which contain a nitro group, have demonstrated potent in vitro activity against various protozoa, including Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. nih.gov

Table 2: Antimicrobial Activity of Selected Benzothiazole Analogues

| Compound/Analogue | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Nitro-substituted benzothiazole derivative | Pseudomonas aeruginosa | Not specified, but showed potent activity | rjptonline.org |

| C-6 methyl substituted benzothiazole derivative | Candida albicans | Not specified, but showed potent activity | tandfonline.com |

| Thiazolidin-4-one derivatives of benzothiazole with nitro substitution | Pseudomonas aeruginosa | 90-180 | nih.gov |

Note: MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. nih.gov The table presents data for analogues as specific data for the title compound was not available.

Studies on Anti-inflammatory and Antioxidant Activities (e.g., mechanistic insights)

Benzothiazole derivatives have been investigated for their potential to combat inflammation and oxidative stress, which are underlying factors in many chronic diseases. nih.govnih.gov

Anti-inflammatory Activity: Several studies have highlighted the anti-inflammatory properties of benzothiazole derivatives. mdpi.com The mechanism of action often involves the inhibition of pro-inflammatory enzymes and signaling pathways. For example, some benzothiazole derivatives have been shown to target the NF-κB signaling pathway and reduce the expression of downstream inflammatory mediators like COX-2 and iNOS in hepatocellular carcinoma cells. nih.gov

Antioxidant Activity: The antioxidant potential of benzothiazole derivatives has also been a subject of research. nih.gov The ability of these compounds to scavenge free radicals is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. researchgate.net The antioxidant activity is influenced by the nature and position of substituents on the benzothiazole ring. For instance, 2-(hydroxyphenyl) benzothiazole derivatives have been shown to possess significant radical scavenging activity, which is dependent on the number and position of the hydroxyl groups. sigmaaldrich.com

Enzyme Inhibitor Studies

The ability of benzothiazole derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential. As mentioned previously, analogues of "Benzothiazole, 2-(2,4-dinitrophenyl)-" have been identified as inhibitors of several important enzymes.

VEGFR-2 Inhibitors: Certain benzothiazole hybrids have been designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. nih.gov

Topoisomerase IIα Inhibitors: Benzothiazole derivatives have been shown to act as catalytic inhibitors of human DNA topoisomerase IIα, an enzyme crucial for cell proliferation. researchgate.net

Succinate (B1194679) Dehydrogenase Inhibitors: Novel benzothiazol-2-ylthiophenylpyrazole-4-carboxamides have been developed as succinate dehydrogenase (SDH) inhibitors, showing promise as fungicides. nih.gov

Xanthine (B1682287) Oxidase Inhibitors: Some benzothiazinone analogues have demonstrated inhibitory effects on xanthine oxidase, an enzyme involved in the production of uric acid. nih.gov

These findings highlight the potential of the benzothiazole scaffold in designing targeted enzyme inhibitors for various therapeutic applications.

Contributions to Analytical Chemistry

Beyond its applications in medicinal chemistry, the benzothiazole scaffold, particularly in the form of "2-(2,4-dinitrophenylthio)benzothiazole," has made significant contributions to the field of analytical chemistry. This analogue serves as a versatile tool for the detection and quantification of various analytes. nih.gov

This compound is utilized as a reagent in diverse analytical methods for the detection of heavy metals and other substances. nih.gov Its unique properties also make it valuable as a fluorescent probe in biological studies. nih.gov For instance, benzothiazole-based fluorescent probes have been developed for the sensitive detection of explosives like 2,4,6-trinitrophenol (TNP) in environmental water samples. researchgate.net

Furthermore, benzothiazole derivatives have been employed as fluorescent probes for the detection of biologically important metal ions such as Zn²⁺, Cu²⁺, and Ni²⁺. nih.gov Some of these probes exhibit ratiometric and colorimetric responses, allowing for visual detection of the target ions. nih.gov The development of such chemosensors is crucial for environmental monitoring and biological imaging. acs.orgresearchgate.net

Table 3: Analytical Applications of Benzothiazole Analogues

| Compound/Analogue | Analyte | Detection Method | Application | Reference |

|---|---|---|---|---|

| 2-(2,4-dinitrophenylthio)benzothiazole | Heavy metals | Not specified | Environmental monitoring | nih.gov |

| Benzothiazole-based fluorescent probe | 2,4,6-Trinitrophenol (TNP) | Fluorescence quenching | Environmental water analysis | researchgate.net |

| Biphenyl–benzothiazole-based chemosensor | Zn²⁺, Cu²⁺, Ni²⁺ | Ratiometric and colorimetric | Detection of metal ions | nih.gov |

Reagents for Detection and Quantification of Analytes

Benzothiazole, 2-(2,4-dinitrophenyl)- and its derivatives are valuable reagents in analytical chemistry for the detection and quantification of a wide range of analytes. Their utility stems from their specific reactivity and the distinct physical or chemical changes they undergo upon interaction with target molecules.

One notable application is in the detection of heavy metals and other substances in complex mixtures. chemimpex.com For instance, 2-(2,4-Dinitrophenylthio)benzothiazole is employed as a reagent in various analytical methods, enabling precise and reliable measurements in environmental testing and quality control. chemimpex.com The reaction between the benzothiazole derivative and the analyte often results in a measurable signal, such as a color change or the formation of a precipitate, which can be correlated to the analyte's concentration.

Research has also explored the use of benzothiazole analogues for the detection of biologically relevant species. For example, the hydrolysis and photolysis of certain 2-(4-aminophenyl)benzothiazole derivatives can generate a nitrenium ion, which can be detected indirectly through trapping agents or directly via UV-vis spectroscopy. nih.gov This reactivity provides a basis for developing assays to monitor metabolic processes or the presence of specific enzymes. nih.gov

The versatility of these compounds is further highlighted by their application in the development of sensors for various ions. The design of chemosensors often involves incorporating a benzothiazole moiety as a signaling unit, which can interact selectively with specific ions, leading to a detectable response. nih.gov

Development of Fluorescent Probes and Chemosensors

The inherent fluorescence properties of many benzothiazole derivatives make them ideal candidates for the development of fluorescent probes and chemosensors. These tools are instrumental in detecting and imaging a variety of analytes, including metal ions and reactive oxygen species, with high sensitivity and selectivity.

Benzothiazole-based chemosensors have been successfully designed for the detection of biologically important metal ions such as Zn²⁺, Cu²⁺, and Ni²⁺. nih.gov These sensors can exhibit a "turn-on" fluorescence response, where the fluorescence intensity increases significantly upon binding to the target ion. nih.govresearchgate.net For example, one study reported a benzothiazole-based chemosensor that showed a ratiometric and colorimetric response to Zn²⁺, Cu²⁺, and Ni²⁺, with a noticeable color change from colorless to yellow. nih.gov The quantum yield of a particular compound was found to increase from 0.55 to 0.69 upon binding with Zn²⁺, making it an effective turn-on fluorescent chemoreceptor for this ion. nih.gov Conversely, the presence of Cu²⁺ and Ni²⁺ ions completely quenched the fluorescence. nih.gov

The selectivity of these probes is a critical feature. Researchers have developed benzothiazole-based probes that can distinguish between different metal ions. For instance, a probe was designed with two different reaction sites to selectively detect Hg²⁺ and Cu²⁺, resulting in distinct fluorescent responses. nih.gov The probe exhibited a ratiometric fluorescent response to Hg²⁺ and a fluorescence quenching behavior to Cu²⁺, allowing for their simultaneous detection. nih.gov

Furthermore, benzothiazole-based fluorescent probes have been engineered to detect other crucial analytes. A notable example is the development of highly sensitive probes for peroxynitrite (ONOO⁻), a reactive nitrogen species involved in various physiological and pathological processes. rsc.orgnih.gov These probes can exhibit a remarkable "turn-on" fluorescence signal in the presence of ONOO⁻, with detection limits in the nanomolar range. rsc.orgnih.gov One such probe, BS1, demonstrated a nearly 850-fold signal enhancement upon reacting with ONOO⁻ and a limit of detection as low as 12.8 nM. nih.gov

The application of these fluorescent probes extends to bioimaging, allowing for the visualization of analytes within living cells. nih.govrsc.org For example, a probe named BT was successfully used for the fluorescent imaging of Hg²⁺ and Cu²⁺ in living cells, showcasing its potential in biological sciences. nih.gov Similarly, the probe BS1 was used to detect and image ONOO⁻ in HepG2 cells and to monitor drug-induced hepatotoxicity. rsc.orgnih.gov

Table 1: Examples of Benzothiazole-Based Fluorescent Probes and their Analytes

| Probe/Chemosensor | Analyte(s) | Type of Response | Detection Limit | Reference |

|---|---|---|---|---|

| Biphenyl-benzothiazole derivative (1) | Zn²⁺, Cu²⁺, Ni²⁺ | Ratiometric and Colorimetric | Not Specified | nih.gov |

| BTA-12 | Zn²⁺ | "Turn-on" Fluorescence | 7.5 x 10⁻⁷ mol L⁻¹ | researchgate.net |

| BS1 | ONOO⁻ | "Turn-on" Fluorescence | 12.8 nM | rsc.orgnih.gov |

| BS2 | ONOO⁻ | "Turn-on" Fluorescence | 25.2 nM | rsc.orgnih.gov |

| BT | Hg²⁺, Cu²⁺ | Ratiometric (Hg²⁺), Quenching (Cu²⁺) | Not Specified | nih.gov |

Applications in Materials Science and Engineering

The unique properties of Benzothiazole, 2-(2,4-dinitrophenyl)- and its analogues make them valuable components in the field of materials science and engineering. Their incorporation into various materials can enhance performance characteristics and lead to the development of advanced functional materials.

Benzothiazole derivatives are utilized in the formulation of advanced functional materials, including polymers and coatings, to improve their properties. chemimpex.com For example, 2-(2,4-Dinitrophenylthio)benzothiazole can be incorporated into polymer formulations to enhance durability and resistance to environmental factors. chemimpex.com Similarly, 2-(4-Chlorophenyl)benzothiazole is used in polymers and coatings to improve their chemical resistance and durability, which is crucial for various industrial applications. chemimpex.com

The distinct optical and electrical properties of benzothiazole derivatives are being explored for the design of new materials with specific functionalities. The conjugated π-system of the benzothiazole ring system gives rise to interesting photophysical behaviors, including fluorescence and phosphorescence.

Research into 2-(4-dimethylaminophenyl)benzothiazole based cycloplatinated complexes has revealed dual emissions, including a phosphorescent component. nih.gov This property is sensitive to the presence of oxygen, which can be harnessed for applications such as photodynamic therapy. nih.gov The study of such complexes contributes to the understanding of structure-property relationships, which is essential for designing materials with tailored optical responses.

Furthermore, theoretical studies, such as those employing density functional theory, are used to predict and understand the light absorption properties of novel benzothiazole-based molecules. arxiv.org These computational approaches can guide the synthesis of new materials with optimized properties for applications like organic solar cells. arxiv.org By modifying the molecular structure, for instance by adding oligothiophene chains, researchers can tune the absorption spectrum of the material to better match the solar spectrum. arxiv.org

The chromophoric nature of many benzothiazole derivatives makes them suitable for use as dyes and pigments. The 2-(2,4-dinitrophenyl)- moiety, in particular, is a well-known chromophore that imparts color to molecules.

Research in this area focuses on synthesizing new benzothiazole-based dyes with enhanced properties, such as improved photostability and specific color characteristics. For example, fluorescent 2-phenyl-2H-benzotriazole dyes have been synthesized, and their fluorescence properties can be modulated by introducing different substituents. researchgate.net These dyes, which absorb in the UV range and emit in the visible region, have potential applications as light-converting materials in polymer films. researchgate.net

The development of new synthetic routes to benzothiazole derivatives is also crucial for advancing the field of dyes and pigments. Efficient synthetic methods allow for the creation of a wider variety of structures with diverse colors and properties.

Other Emerging Research Applications (e.g., Bioimaging, Photocatalysis)

Beyond the established applications, research into Benzothiazole, 2-(2,4-dinitrophenyl)- and its analogues is expanding into new and exciting areas, including bioimaging and photocatalysis.

The use of benzothiazole-based fluorescent probes for bioimaging has already been discussed in the context of chemosensors. These probes are increasingly being used to visualize biological processes in real-time and with high resolution. nih.govrsc.org For instance, the ability to image specific ions or reactive species within living cells provides valuable insights into cellular function and disease pathology. nih.govrsc.orgnih.gov

In the realm of photocatalysis, benzothiazole derivatives are being investigated for their potential to drive chemical reactions using light. 2,2'-Bibenzothiazole has been shown to act as a dual-functional photocatalyst, capable of driving various organic transformations on its own and, when coupled with a nickel catalyst, facilitating challenging cross-coupling reactions. nih.gov This discovery opens up new avenues for developing more efficient and cost-effective photocatalytic systems. nih.gov

The photocatalytic degradation of pollutants is another promising application. While research has focused on the degradation of 2,4-dinitrophenol (B41442) (a related compound) using catalysts like titanium dioxide, the principles could be extended to systems involving benzothiazole derivatives. researchgate.netnih.gov The development of efficient photocatalysts is crucial for addressing environmental contamination.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2,2'-Bibenzothiazole |

| 2-(2,4-Dinitrophenylthio)benzothiazole |

| 2-(4-aminophenyl)benzothiazole |

| 2-(4-Chlorophenyl)benzothiazole |

| 2-(4-dimethylaminophenyl)benzothiazole |

| 2,4-dinitrophenol |

| 2-phenyl-2H-benzotriazole |

| Benzothiazole, 2-(2,4-dinitrophenyl)- |

Future Research Directions and Challenges

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency

A significant hurdle in the study of novel compounds is the development of efficient and sustainable synthetic protocols. Traditional multi-step syntheses of substituted benzothiazoles can be time-consuming and often result in modest yields. nih.gov Future research must prioritize the exploration of innovative synthetic strategies to improve the accessibility of Benzothiazole (B30560), 2-(2,4-dinitrophenyl)-.

Key areas for investigation include:

Green Chemistry Approaches: The adoption of green chemistry principles is crucial. This includes employing environmentally benign solvents like water, using catalysts such as H₂O₂/HCl, or exploring solvent-free mechanochemical methods. nih.govnih.gov

Advanced Catalysis: Research into novel catalytic systems, such as heterogeneous catalysts (e.g., ZnO-beta zeolite, SnP₂O₇) or reusable magnetic nanoparticle-supported catalysts, could lead to higher yields, shorter reaction times, and simplified product purification. nih.govnanomaterchem.comekb.eg

Photocatalysis and Flow Chemistry: Light-induced syntheses, potentially using visible-light photoredox catalysis, offer a powerful method for forming the benzothiazole ring under mild conditions. nih.gov The integration of such methods into continuous-flow systems could further enhance efficiency and safety. researchgate.net

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Key Research Challenges |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often higher yields. mdpi.com | Optimization of reaction parameters (temperature, time, power); potential for localized overheating. |

| Photocatalytic Synthesis | Mild reaction conditions, high atom economy, use of sustainable energy sources (light). nih.gov | Catalyst stability and recovery; substrate scope limitations; quantum yield optimization. |

| Mechanochemical Synthesis | Solvent-free or low-solvent conditions, high efficiency. nih.gov | Scalability of the grinding process; ensuring reaction homogeneity; control over product polymorphism. |

| Heterogeneous Catalysis | Ease of catalyst separation and reusability, often milder reaction conditions. nih.govekb.eg | Catalyst deactivation; mass transfer limitations; tailoring catalyst activity and selectivity for the specific substrate. |

In-depth Mechanistic Studies of Complex Biological Interactions

Benzothiazole derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govresearchgate.net However, for many derivatives, including Benzothiazole, 2-(2,4-dinitrophenyl)-, the precise molecular mechanisms underlying these effects remain poorly understood. The strong electron-accepting dinitrophenyl group likely imparts unique interaction capabilities that differentiate it from other analogues.

Future research should focus on:

Target Identification: Moving beyond broad phenotypic screening to identify specific molecular targets. Proteomic and transcriptomic analyses of cells treated with the compound can reveal alterations in protein expression and signaling pathways, such as those involved in energy metabolism or apoptosis. researchgate.net

Enzyme Interaction Studies: The dinitrophenyl moiety is a well-known substrate for nitroreductase enzymes, which are often overexpressed in hypoxic cancer cells. Investigating the compound as a potential pro-drug that is selectively activated in the tumor microenvironment is a promising avenue.

Pathway Analysis: Elucidating how the compound modulates complex biological networks is essential. For instance, studies on related benzothiazoles show they can interfere with critical pathways like the PI3K/Akt/mTOR signaling cascade in cancer cells. nih.gov Determining the specific nodes within these pathways that are affected by Benzothiazole, 2-(2,4-dinitrophenyl)- is a critical next step.

DNA Binding: Investigating the potential for the planar benzothiazole ring system to intercalate with DNA or for the molecule to bind in the minor groove is another important area, as this is a known mechanism for some anticancer agents. researchgate.net

Table 2: Potential Biological Pathways for Mechanistic Investigation

| Biological Pathway | Rationale for Investigation | Potential Research Approach |

| Oxidative Stress & ROS Production | Oxidative stress is implicated in many diseases and is a mechanism for some anticancer drugs. mdpi.com | Cellular assays to measure Reactive Oxygen Species (ROS) levels; analysis of antioxidant enzyme expression (e.g., SOD, catalase). |

| Apoptosis | Many chemotherapeutic agents induce programmed cell death. | Annexin V/PI staining to detect apoptotic cells; Western blot analysis for key apoptotic proteins (e.g., caspases, Bcl-2 family). |

| Receptor Tyrosine Kinase (RTK) Signaling | RTKs like EGFR are common targets in cancer therapy, and some benzothiazoles are known to interact with them. nih.gov | Kinase inhibition assays; molecular docking studies; analysis of downstream signaling proteins (e.g., Akt, ERK). |

| Hypoxia-Inducible Pathways | The dinitrophenyl group suggests potential for bioreductive activation under hypoxic conditions found in solid tumors. | Cell viability assays under normoxic vs. hypoxic conditions; studies with purified nitroreductase enzymes. |

Advanced Computational Modeling for Predictive Structure-Activity Relationships

Computational chemistry has emerged as an indispensable tool in modern drug discovery and materials science, providing insights that are often difficult to obtain through experimental means alone. mdpi.com For Benzothiazole, 2-(2,4-dinitrophenyl)-, advanced computational modeling presents a significant opportunity to accelerate research and development.

Key challenges and future directions include:

Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) to perform detailed analyses of the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. mdpi.com The HOMO-LUMO energy gap (ΔE) is a critical parameter, as a lower value suggests higher reactivity and kinetic instability. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): A primary challenge is the development of robust QSAR models to establish a statistically significant correlation between the structural features of benzothiazole derivatives and their biological activity. nih.govmdpi.com Future work should focus on building and validating QSAR models for this specific compound class to guide the synthesis of more potent and selective analogues.

Molecular Docking and Dynamics: Performing docking simulations to predict the binding orientation and affinity of Benzothiazole, 2-(2,4-dinitrophenyl)- within the active sites of identified protein targets. Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the predicted ligand-protein complex over time.

Table 3: Key Computational Descriptors for QSAR Modeling

| Descriptor Type | Example Descriptors | Relevance |

| Electronic | HOMO/LUMO Energy, Dipole Moment, Mulliken Charges | Describe the electronic aspects of the molecule, crucial for receptor-ligand interactions and reactivity. mdpi.com |

| Topological | Molecular Connectivity Indices, Wiener Index | Quantify molecular size, shape, and degree of branching, which influence transport and binding. |

| Thermodynamic | Enthalpy of Formation, Gibbs Free Energy, Polarizability | Relate to the molecule's stability and its ability to interact with its environment through non-covalent forces. mdpi.com |

| Steric/Geometrical | Molecular Volume, Surface Area, Principal Moment of Inertia | Describe the 3D shape and bulk of the molecule, which are critical for steric fit within a binding site. mdpi.com |

Design of Multi-Targeted Ligands for Complex Biological Pathways